molecular formula C12H20N2O2 B2538857 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1182977-57-6

1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2538857
CAS No.: 1182977-57-6
M. Wt: 224.304
InChI Key: QGLONKSTCBGKJD-UHFFFAOYSA-N
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Description

1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with an oxolan-2-ylmethyl group and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLONKSTCBGKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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